Fumonisin B4

Übersicht

Beschreibung

Fumonisin B4 is a mycotoxin of the fumonisin family. It is produced by several Fusarium and Aspergillus species . It is less abundant in nature than the other three “main” fumonisins . It has been found in F. verticillioides .

Synthesis Analysis

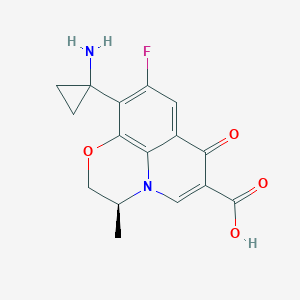

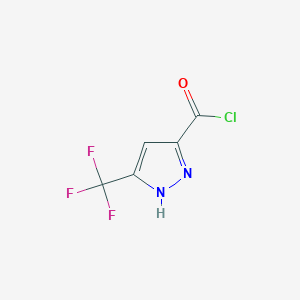

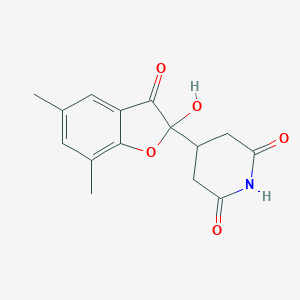

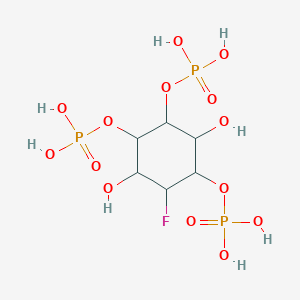

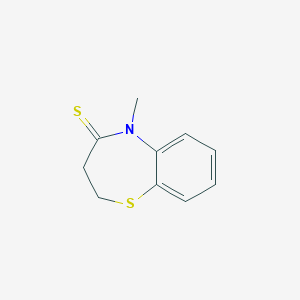

Fumonisin B4 is produced by several species of the fungal genus Tolypocladium . The production of fumonisins by Fusarium spp. and Aspergillus niger is highly medium- and temperature-dependent . Maximum production was achieved on media with high sugar content incubated at 25–30°C .Molecular Structure Analysis

Fumonisin B4 has a molecular formula of C34H59NO13 . Its exact mass is 689.40 and its molecular weight is 689.840 . The molecular structures of fumonisins are shown in Fig. 1 .Chemical Reactions Analysis

The production of fumonisins B2 and B4 in Tolypocladium species has been studied . The effect of media and temperature on fumonisin production by three T. inflatum strains was studied . Maximum production was achieved on media with high sugar content incubated at 25–30°C .Physical And Chemical Properties Analysis

Fumonisin B4 has a chemical formula of C34H59NO13 . Its exact mass is 689.40 and its molecular weight is 689.840 . Elemental Analysis: C, 59.20; H, 8.62; N, 2.03; O, 30.15 .Wissenschaftliche Forschungsanwendungen

1. Impact on Agricultural Practices

Research has shown that the use of genetically engineered maize, specifically insect-resistant (Bt) varieties, can reduce the concentration of Fumonisin B1 (a close relative of Fumonisin B4) in grain. A meta-analysis highlighted that Bt maize could lead to a 14-18% decrease in Fumonisin B1 concentrations compared to non-genetically engineered varieties. This research is significant for regions looking to mitigate fumonisin exposure in their maize grain supply, influencing both economic and policy considerations related to the adoption of such agricultural practices (Cappelle, Munkvold, & Wolt, 2019).

2. Effects on Bone Homeostasis

A study exploring the impact of Fumonisins, specifically B1 and B2, on rats revealed significant effects on bone homeostasis. While no notable changes were observed in body and bone mass, mechanical and geometric properties of bones were compromised. The study discovered that exposure to Fumonisins led to a decrease in bone mineral content and altered the structure of bone mineral phase, indicating a potential disruption in mineral homeostasis and bone metabolism (Rudyk et al., 2019).

3. Influence on Animal Physiology and Health

Fumonisins have been observed to affect various animal species adversely. In turkeys, dietary Fumonisin B1 resulted in toxicity, evidenced by changes in body weight, organ weights, serum enzyme activities, and histopathological changes in several organs. These findings indicate the sensitivity of turkeys to Fumonisin and the potential health risks associated with its consumption (Weibking et al., 1993). Similar toxic effects have been reported in broiler chicks, indicating the potential widespread impact of Fumonisins across different avian species (Ledoux et al., 1992).

4. Potential Impact on Human Health

Fumonisins, particularly the B series (B1, B2, and B3), have been associated with various diseases in livestock and humans, including cancer. These mycotoxins are primarily found in corn-based food products. Awareness and prevention methods are crucial in mitigating the health risks posed by fumonisin contamination in food and feed (Norhasima et al., 2009).

Wirkmechanismus

Safety and Hazards

Fumonisin B4 is toxic if swallowed and is suspected of causing cancer . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The focus has been put on the detection and management of fumonisins to ensure safe and healthy food . The consumers’ knowledge and an attempt will ensure food safety and security and the farmers’ knowledge for healthy agricultural practices, processing, and management, important to reduce the mycotoxin outbreaks due to fumonisins .

Eigenschaften

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO13/c1-5-6-14-22(3)32(48-31(42)20-25(34(45)46)18-29(39)40)27(47-30(41)19-24(33(43)44)17-28(37)38)16-21(2)13-11-9-7-8-10-12-15-26(36)23(4)35/h21-27,32,36H,5-20,35H2,1-4H3,(H,37,38)(H,39,40)(H,43,44)(H,45,46)/t21-,22+,23-,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYKRDVIBOEORL-JLCKPESSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CCCCCCCCC(C(C)N)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCCCC[C@@H]([C@H](C)N)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fumonisin B4 | |

CAS RN |

136379-60-7 | |

| Record name | Fumonisin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136379-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

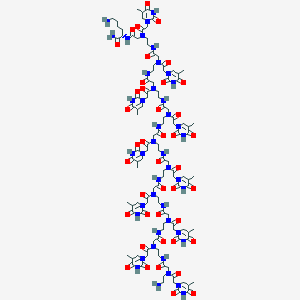

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.